Cdk4 Inhibitor

Content Navigation

Researchers relying on aminopyrimidine-based CDK4 inhibitors risk scaffold-specific artifacts that obscure true CDK4-dependent phenotypes. CAS 546102-60-7, a brominated indolocarbazole, provides an orthogonal probe with 76 nM IC50 against CDK4 and high selectivity over CDK1/2. • Reversibly arrests cells in G1 without G2/M toxicity. • 30 mg/mL solubility in DMSO/DMF prevents precipitation in HTS. • Confirms pRb inhibition across chemotypes for robust assay validation.

CAS Number

Product Name

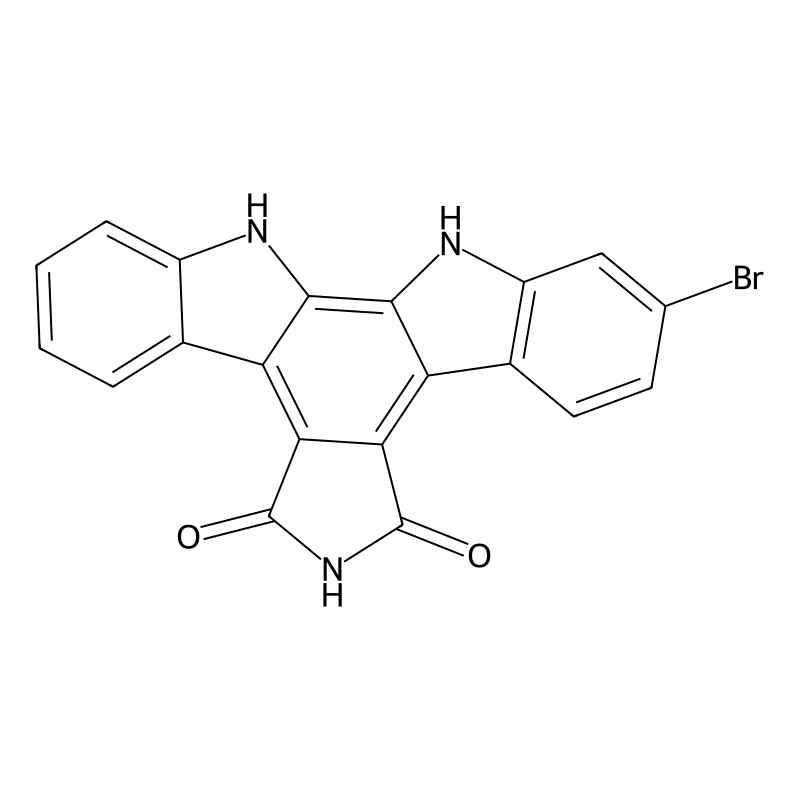

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Cdk4 Inhibitor (CAS 546102-60-7), chemically identified as a brominated indolocarbazole, is a cell-permeable, reversible, and ATP-competitive inhibitor of the cyclin D1/CDK4 complex. In industrial and academic procurement, it is primarily selected not as a downstream therapeutic, but as a structurally distinct chemical probe for assay validation. With a baseline IC50 of 76 nM for CDK4, it provides a crucial structural alternative to standard aminopyrimidine-based clinical inhibitors, enabling researchers to validate CDK4-dependent mechanisms—such as retinoblastoma (Rb) protein phosphorylation blockade and G1 cell cycle arrest—without the confounding risk of scaffold-specific off-target effects [1]. Furthermore, its reliable solubility profile in standard organic solvents ensures seamless integration into automated high-throughput screening (HTS) and liquid handling workflows.

Research Fit

Substituting CAS 546102-60-7 with generic pan-CDK inhibitors (such as flavopiridol or roscovitine) fundamentally compromises assay integrity, as these older agents lack necessary isoform selectivity, often inducing unintended G2/M arrest via CDK1 or transcriptional blockade via CDK9 [1]. Conversely, while modern clinical CDK4/6 inhibitors (e.g., palbociclib) offer high selectivity, they predominantly share a pyridopyrimidine or closely related structural core. Relying exclusively on a single chemotype in phenotypic screening introduces a high risk of scaffold-specific artifacts. Procuring the indolocarbazole-based CAS 546102-60-7 provides an essential orthogonal control; if a biological phenotype is maintained across both a clinical pyridopyrimidine and this specific indolocarbazole, buyers can confidently attribute the result to true CDK4 inhibition rather than a structural off-target liability.

Substitution Risk

Target Affinity and Isoform Selectivity vs. CDK1/2

In in vitro kinase profiling, CAS 546102-60-7 demonstrates an IC50 of 76 nM against the target CDK4/cyclin D1 complex. When compared to related cell-cycle kinases, it exhibits an IC50 of 520 nM for CDK2/cyclin E and 2.1 µM for CDK1/cyclin B [1]. This translates to a ~7-fold selectivity over CDK2 and a ~28-fold selectivity over CDK1.

| Evidence Dimension | Enzymatic IC50 (Kinase Inhibition) |

| Target Compound Data | 76 nM (CDK4/D1) |

| Comparator Or Baseline | CDK2/E (520 nM) and CDK1/B (2.1 µM) |

| Quantified Difference | ~7-fold (vs CDK2) and ~28-fold (vs CDK1) selectivity margin |

| Conditions | In vitro ATP-competitive kinase assay |

This quantitative selectivity margin ensures that buyers procuring this compound for G1-phase studies do not confound their results with S-phase or G2/M-phase interference typical of less selective baseline agents.

Broad-Spectrum Kinase Exclusion for Signal-to-Noise Optimization

Beyond CDK family members, CAS 546102-60-7 was evaluated against a panel of ubiquitous cellular kinases to assess off-target liabilities. The compound showed negligible activity against CaMKII, PKA, and GSK-3β, with IC50 values ≥ 12.4 µM [1]. Compared to its 76 nM potency for CDK4, this establishes a >160-fold experimental window.

| Evidence Dimension | Off-target kinase IC50 |

| Target Compound Data | ≥ 12.4 µM (CaMKII, PKA, GSK-3β) |

| Comparator Or Baseline | Baseline CDK4 affinity (76 nM) |

| Quantified Difference | >160-fold selectivity window against non-CDK kinases |

| Conditions | Enzymatic profiling against ubiquitous serine/threonine kinases |

Procuring a compound with this proven exclusion profile prevents false-positive readouts in complex cellular assays involving overlapping signal transduction pathways.

Formulation Compatibility and HTS Processability

A major procurement hurdle for planar polycyclic compounds (like unmodified carbazoles) is poor solubility, which leads to precipitation in automated liquid handlers. CAS 546102-60-7 overcomes this by achieving a solubility of 30 mg/mL in both DMSO and DMF. This allows for the preparation of highly concentrated, stable stock solutions (approx. 74 mM) that can be reliably diluted into aqueous buffers without immediate crashing.

| Evidence Dimension | Organic solvent solubility |

| Target Compound Data | 30 mg/mL in DMSO and DMF |

| Comparator Or Baseline | Highly planar, unsubstituted carbazoles (typically <1 mg/mL) |

| Quantified Difference | Orders of magnitude higher solubility, enabling ~74 mM stock concentrations |

| Conditions | Standard laboratory solvent preparation at room temperature |

High solubility in standard HTS solvents guarantees reproducible dosing and prevents false negatives caused by compound precipitation in automated workflows.

Phenotypic Efficacy via Orthogonal Scaffold

Despite its structural divergence from clinical aminopyrimidines, CAS 546102-60-7 effectively translates its biochemical potency into cellular efficacy, inhibiting tumor cell growth in HCT-116 and NCI-H460 lines with an IC50 < 3.0 µM [1]. It achieves this specifically by blocking retinoblastoma (Rb) protein phosphorylation and inducing G1 cell cycle arrest, proving that the indolocarbazole scaffold is a functionally viable, orthogonal alternative to standard clinical inhibitors .

| Evidence Dimension | Cellular growth inhibition (IC50) |

| Target Compound Data | < 3.0 µM (HCT-116 and NCI-H460) |

| Comparator Or Baseline | Standard clinical CDK4/6 inhibitors (phenotypic baseline) |

| Quantified Difference | Equivalent mechanistic endpoint (pRb blockade and G1 arrest) achieved via a structurally distinct chemotype |

| Conditions | In vitro whole-cell phenotypic assays |

Allows researchers to confidently validate CDK4 as a target by reproducing phenotypic results with a completely different chemical structure, satisfying rigorous peer-review requirements for target validation.

Orthogonal Target Validation in Drug Discovery

Because CAS 546102-60-7 utilizes an indolocarbazole core rather than the standard aminopyrimidine scaffold found in clinical CDK4/6 inhibitors, it is the ideal procurement choice for orthogonal validation. Researchers use it to confirm that observed phenotypes (such as G1 arrest or pRb inhibition) are genuinely driven by CDK4 inhibition and are not scaffold-specific off-target artifacts [1].

Cell Cycle Synchronization Workflows

Due to its high selectivity over CDK1 and CDK2, this compound is highly effective for reversible cell cycle synchronization. It cleanly arrests cells in the G1 phase without triggering the G2/M toxicity or S-phase interference commonly associated with older, pan-CDK inhibitors .

High-Throughput Screening (HTS) Reference Standard

With its robust solubility profile (30 mg/mL in DMSO/DMF), CAS 546102-60-7 serves as a reliable, processable positive control in automated HTS assays. It allows assay developers to benchmark the potency and selectivity of novel CDK4-targeted drug candidates without risking liquid-handling failures due to compound precipitation.

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Explore Compound Types